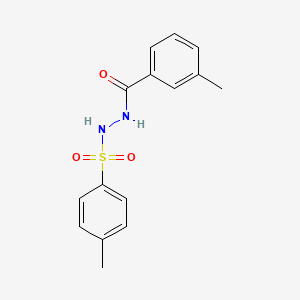

3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide

Description

Properties

Molecular Formula |

C15H16N2O3S |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

3-methyl-N'-(4-methylphenyl)sulfonylbenzohydrazide |

InChI |

InChI=1S/C15H16N2O3S/c1-11-6-8-14(9-7-11)21(19,20)17-16-15(18)13-5-3-4-12(2)10-13/h3-10,17H,1-2H3,(H,16,18) |

InChI Key |

DXYMPACHLVZBKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with an aromatic carbonyl compound. One common method involves the use of polystyrene sulfonic acid as a catalyst in an aqueous medium . The reaction conditions generally include refluxing the reactants in methanol or ethanol.

Industrial Production Methods

While specific industrial production methods for 3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Brominated benzohydrazide derivatives.

Scientific Research Applications

The compound exhibits significant biological activities, including:

- Enzyme Inhibition : Research indicates that derivatives of this hydrazone can act as inhibitors of monoamine oxidases (MAOs) and β-secretase, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, specific derivatives showed competitive inhibition with IC50 values lower than those of established reference compounds like quercetin .

- Antioxidant Properties : The compound has demonstrated antioxidant efficacy, scavenging free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage, thereby potentially playing a role in preventing various diseases linked to oxidative stress .

- Antimicrobial Activity : Some studies have highlighted the antibacterial properties of hydrazone derivatives, suggesting their use in developing new antimicrobial agents. The structural modifications in the hydrazone framework can enhance their efficacy against various bacterial strains .

Synthesis and Derivative Development

The synthesis of 3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide typically involves the condensation of 3-methylbenzohydrazide with 4-methylbenzenesulfonyl chloride. This reaction can be optimized to yield high purity and yield of the desired compound. Furthermore, the exploration of various substituents on the hydrazone structure has led to the development of analogs with improved biological activities.

Table 1: Comparison of Biological Activities of Hydrazone Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MAO-A Inhibition | 0.35 ± 0.074 | |

| Compound B | MAO-B Inhibition | 1.97 ± 0.65 | |

| Compound C | Antioxidant Activity | N/A | |

| Compound D | Antibacterial Activity | N/A |

Case Studies

Several case studies have been documented to explore the applications and effectiveness of this compound:

- Inhibition Studies : A study investigated the inhibitory effects of various hydrazone derivatives on MAO enzymes. The results indicated that certain modifications on the benzene ring significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .

- Antioxidant Efficacy : Another case study focused on evaluating the antioxidant capabilities of synthesized hydrazones using DPPH and ABTS radical scavenging assays. The findings revealed that specific derivatives exhibited scavenging activities comparable to standard antioxidants like vitamin C, highlighting their potential as natural antioxidant agents .

- Antimicrobial Testing : Research on the antimicrobial properties of hydrazone derivatives showed promising results against various bacterial strains, indicating their potential use in developing new antibiotics or preservatives in food and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs. Benzylidene Groups: The 4-methylbenzenesulfonyl group in the target compound distinguishes it from benzylidene derivatives (e.g., ), which form imine bonds (–N=CH–) instead of sulfonamide (–SO₂–NH–) linkages.

Key Observations :

- Enzyme Inhibition : The target compound’s sulfonyl group likely enhances its binding to MAO and β-secretase active sites, analogous to sulfonamide-containing drugs like Celecoxib .

- Antimicrobial vs. Antiparasitic Activity : Thiazole- and pyridine-substituted derivatives (e.g., ) show stronger antibacterial activity, while anti-leishmanial efficacy is linked to nitro and chromene groups ().

Physicochemical Properties

- Melting Points: Sulfonyl-substituted benzohydrazides generally exhibit higher melting points (>250°C) due to strong intermolecular hydrogen bonding (e.g., compound 6d in melts at 330°C).

- Solubility: Sulfonyl groups reduce aqueous solubility compared to methoxy or hydroxyl substituents (e.g., reports methanol/ethanol recrystallization for similar compounds) .

Biological Activity

3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes relevant to neurodegenerative diseases and other health conditions. This article explores its synthesis, biological activity, and findings from recent studies.

Synthesis

The synthesis of 3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide typically involves the reaction of 3-methylbenzohydrazide with p-toluenesulfonyl chloride in the presence of a base. The resulting compound has been characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzohydrazide, including 3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide, exhibit significant inhibitory activity against several key enzymes:

- Monoamine Oxidases (MAOs) : These enzymes are important in the metabolism of neurotransmitters. The compound has shown potent inhibition with IC50 values indicating effective binding affinity.

- Acetylcholinesterase (AChE) : Although the compound's activity against AChE was less pronounced, it still retained some inhibitory effects, which are crucial for conditions like Alzheimer's disease.

Table 1: Inhibitory Activity of 3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide

| Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| MAO-A | 1.54 | Reversible competitive |

| MAO-B | 3.64 | Reversible competitive |

| AChE | >50 | Weak inhibition |

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components. Modifications to the sulfonyl group and the benzohydrazide backbone can enhance or reduce its inhibitory potency. For instance, the presence of electron-donating groups on the aromatic rings has been correlated with increased enzyme inhibition.

Neuroprotective Effects

In a study published in Applied Sciences, researchers investigated the neuroprotective effects of various hydrazone derivatives, including 3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide. The study found that these compounds could potentially mitigate oxidative stress in neuronal cells, suggesting a mechanism that may protect against neurodegeneration.

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between 3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide and its target enzymes. These studies reveal that the compound fits well into the active sites of MAO-A and MAO-B, supporting its classification as a competitive inhibitor.

Q & A

Q. How can 3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide be tailored for targeted drug delivery systems?

- Methodological Answer : Conjugation with nanoparticle carriers (e.g., PEGylated liposomes) enhances solubility and bioavailability. Surface functionalization via sulfonyl groups improves cellular uptake, as demonstrated in pyrazolo[3,4-d]pyrimidine derivatives . In vivo biodistribution studies using radiolabeled analogs (e.g., ¹⁴C-tracking) validate targeting efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.